molecular formula C13H18FN B13217314 5-Fluoro-2-(2-methylcyclohexyl)aniline

5-Fluoro-2-(2-methylcyclohexyl)aniline

Cat. No.: B13217314
M. Wt: 207.29 g/mol
InChI Key: IOVAHQCSYVPHHR-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Aniline (B41778) Derivatives in Chemical Research

Fluorinated aniline derivatives are a critical class of compounds in modern organic chemistry, primarily due to the unique properties imparted by the fluorine atom. acs.org The introduction of fluorine into an aniline scaffold can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. acs.org Aniline and its derivatives are foundational building blocks in the synthesis of a wide array of industrial and pharmaceutical products, including dyes, polymers, and agrochemicals. researchgate.net The presence of a fluorine atom, the most electronegative element, can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. acs.org Consequently, fluorinated anilines are frequently employed as key intermediates in the development of novel pharmaceuticals. researchgate.net

The Role of Cyclohexyl Moieties in Modulating Molecular Architecture

The cyclohexyl group is a non-aromatic carbocycle that plays a crucial role in medicinal chemistry and materials science. Unlike flat, aromatic rings, the cyclohexane (B81311) ring adopts a three-dimensional chair conformation, which can provide a better fit into the binding pockets of enzymes and receptors. This three-dimensionality can lead to enhanced binding affinity and selectivity. The incorporation of a cyclohexyl moiety can also increase the lipophilicity of a molecule, which can be advantageous for its absorption and distribution within biological systems. Furthermore, the rigid nature of the cyclohexyl ring can reduce the conformational flexibility of a molecule, which can be entropically favorable for binding.

Overview of Research Paradigms for Complex Organic Molecules

The study of complex organic molecules like 5-Fluoro-2-(2-methylcyclohexyl)aniline follows established research paradigms that encompass synthesis, purification, and characterization. Modern synthetic organic chemistry provides a plethora of methods for the construction of such molecules, often involving multi-step reaction sequences. These can include cross-coupling reactions, aminations, and functional group interconversions. Once synthesized, the purification of the target compound is typically achieved through techniques such as column chromatography and recrystallization. The structural elucidation of the purified molecule is then carried out using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Scope and Objectives of the Academic Research Review on this compound

This review aims to provide a comprehensive overview of the chemical compound this compound based on its structural components and the broader context of related chemical research. The primary objectives are to:

Detail the contextual importance of its core chemical structures: the fluorinated aniline and the cyclohexyl moiety.

Outline the established research methodologies for the synthesis and characterization of such complex organic molecules.

Present the known chemical and physical properties of closely related compounds to infer the likely characteristics of the title compound.

Discuss potential synthetic pathways and research applications for this compound based on its functional groups.

Due to the limited availability of direct research on this compound, this review will draw upon data from analogous structures to provide a foundational understanding of its potential chemical behavior and utility.

Chemical Structure and Properties

The chemical structure of this compound combines a fluorinated aromatic amine with a substituted cycloalkane. This unique combination of functional groups is expected to confer specific physicochemical and spectroscopic properties to the molecule.

Physicochemical Properties

Table 1: Predicted and Comparative Physicochemical Properties

Property 5-Fluoro-2-methylaniline (for comparison) This compound (Predicted)
Molecular Formula C7H8FN C13H18FN
Molecular Weight 125.14 g/mol 207.29 g/mol
Appearance Oil Likely an oil or low-melting solid
Boiling Point Not available Higher than 5-Fluoro-2-methylaniline

| Solubility | Sparingly soluble in water | Likely less soluble in water, more soluble in organic solvents |

Note: Data for 5-Fluoro-2-methylaniline is sourced from publicly available chemical databases. chemicalbook.com Properties for this compound are predicted based on chemical principles.

Spectroscopic Data

The spectroscopic signature of this compound can be predicted based on the expected signals from its constituent functional groups.

In the 1H NMR spectrum, one would expect to see signals corresponding to the aromatic protons on the aniline ring, the protons of the cyclohexyl ring, and the methyl group. The aromatic protons will likely appear as multiplets in the range of 6.5-7.5 ppm. The protons on the cyclohexyl ring will appear as a complex series of multiplets in the upfield region, typically between 1.0 and 2.5 ppm. The methyl group protons would likely be a doublet around 0.8-1.2 ppm.

The 13C NMR spectrum would show distinct signals for the carbon atoms of the aniline ring, the cyclohexyl ring, and the methyl group. The aromatic carbons would appear in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (J C-F). The carbons of the cyclohexyl ring would be found in the aliphatic region of the spectrum, typically between 20 and 50 ppm. The methyl carbon would appear at a higher field, around 15-25 ppm.

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound. Common fragmentation patterns for anilines include the loss of the amino group and cleavage of the ring. For this specific molecule, fragmentation of the cyclohexyl ring would also be expected.

Table 2: Spectroscopic Data for the Related Compound 5-Fluoro-2-methylaniline

Spectroscopic Technique Key Features for 5-Fluoro-2-methylaniline
1H NMR (CDCl3, 600 MHz) δ 6.97 (t, J= 7.2 Hz, 1H), 6.40 (t, J= 9.9 Hz, 2H), 3.69 (s, 2H), 2.12 (s, 3H)

| 13C NMR (CDCl3, 151 MHz) | δ 162.24 (d, JC-F= 240.9 Hz), 145.82 (d, JC-F= 10.6 Hz), 131.12 (d, JC-F= 9.6 Hz), 117.62 (d, JC-F = 2.6 Hz), 104.67 (d, JC-F= 21.0 Hz), 101.56 (d, JC-F= 24.6 Hz), 16.62 (s) |

Note: This data is for 5-Fluoro-2-methylaniline and is provided for illustrative purposes. chemicalbook.com The spectrum of this compound would show additional signals corresponding to the cyclohexyl group.

Synthesis and Manufacturing

The synthesis of this compound would likely involve a multi-step process, leveraging established methods for the formation of substituted anilines. As no specific synthesis has been published, this section will outline plausible synthetic strategies.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a few potential disconnections. A primary approach would involve the formation of the C-N bond, potentially through the amination of a corresponding halogenated or boronic acid-substituted precursor. Another key disconnection is the C-C bond between the aniline ring and the cyclohexyl group, which could be formed via a cross-coupling reaction.

Potential Synthetic Routes

A plausible synthetic route could begin with a commercially available fluorinated aniline or nitrobenzene (B124822) derivative. For instance, one could start with 4-fluoro-2-nitrotoluene (B1294404) and introduce the methylcyclohexyl group via a suitable reaction, followed by reduction of the nitro group to an amine.

Alternatively, a method for the direct synthesis of anilines from cyclohexanones has been reported, which could be adapted. bohrium.comacs.org This would involve the reaction of 2-methylcyclohexanone (B44802) with a suitable nitrogen source in the presence of a catalyst to form an intermediate that can then be aromatized and fluorinated.

Purification and Scale-Up Considerations

Following the synthesis, the crude product would require purification. Standard laboratory techniques such as flash column chromatography would likely be employed to isolate the desired compound from starting materials, byproducts, and reagents. For larger-scale production, considerations would need to be made for more efficient purification methods like distillation or crystallization, if applicable. The scalability of the chosen synthetic route would also be a critical factor, favoring reactions that are high-yielding, use readily available and inexpensive starting materials, and have straightforward workup procedures.

Applications in Scientific Research

While there are no documented applications for this compound, its structural features suggest potential utility in several areas of scientific research, particularly in medicinal chemistry and materials science.

Potential as a Pharmaceutical Intermediate

The combination of a fluorinated aniline and a lipophilic cyclohexyl group makes this compound an interesting scaffold for drug discovery. Fluorine substitution is a common strategy to enhance the metabolic stability and binding affinity of drug candidates. The cyclohexyl moiety can provide a three-dimensional structure that may lead to improved interactions with biological targets. Therefore, this compound could serve as a valuable building block for the synthesis of novel bioactive molecules with potential applications in various therapeutic areas.

Use in Materials Science

Aniline derivatives are widely used in the synthesis of polymers, particularly conducting polymers like polyaniline. The specific substitutions on the aniline ring can be used to tune the electronic and physical properties of the resulting polymers. The fluorine and methylcyclohexyl groups in this compound could impart unique solubility, processability, and electronic characteristics to polymers derived from it, making it a candidate for investigation in the field of advanced materials.

Role in Agrochemical Research

Many modern agrochemicals, including herbicides and fungicides, contain fluorinated aromatic moieties. The development of new and effective crop protection agents is an ongoing area of research. The unique substitution pattern of this compound could be explored in the synthesis of novel agrochemical candidates with potentially improved efficacy and environmental profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

5-fluoro-2-(2-methylcyclohexyl)aniline

InChI

InChI=1S/C13H18FN/c1-9-4-2-3-5-11(9)12-7-6-10(14)8-13(12)15/h6-9,11H,2-5,15H2,1H3

InChI Key

IOVAHQCSYVPHHR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=C(C=C(C=C2)F)N

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro 2 2 Methylcyclohexyl Aniline

Retrosynthetic Analysis and Key Disconnections of 5-Fluoro-2-(2-methylcyclohexyl)aniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen (C-N) bond linking the aniline (B41778) and cyclohexyl rings, and the carbon-carbon (C-C) bond forming the 2-substituted aniline.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: C-N Bond Disconnection. This is the most direct approach, disconnecting the bond between the aniline nitrogen and the cyclohexyl ring. This leads to two key synthons: a 5-fluoroaniline derivative and a 2-methylcyclohexyl electrophile (or its precursor). This strategy relies on coupling reactions like Buchwald-Hartwig amination or reductive amination.

Pathway B: C-C Bond Disconnection. This approach involves disconnecting the C-C bond between the aromatic ring and the cyclohexyl group. This leads to a 5-fluoroaniline and a 2-methylcyclohexyl nucleophile (like a Grignard reagent) or electrophile. This pathway would typically involve a palladium-catalyzed cross-coupling reaction to form the C(sp²)-C(sp³) bond.

A functional group interconversion (FGI) is often considered, where the amino group is derived from a more stable precursor, such as a nitro group, which is reduced in a late stage of the synthesis. This avoids potential complications with the reactivity of the aniline.

Disconnection Precursors Forward Reaction Type
C(aryl)-N5-Fluoroaniline & 2-Methylcyclohexyl halide/ketoneBuchwald-Hartwig Amination / Reductive Amination
C(aryl)-C(cyclohexyl)2-Bromo-5-fluoroaniline (B94856) & (2-Methylcyclohexyl)magnesium bromidePalladium-Catalyzed Cross-Coupling
N-H (from NO₂)1-Fluoro-4-nitro-3-(2-methylcyclohexyl)benzeneReduction of Nitro Group

Classical and Modern Approaches to Constructing the 5-Fluoroaniline Core

The 5-fluoroaniline scaffold is a common motif in pharmacologically active compounds. Its synthesis can be achieved through several established methods.

Reduction of Nitroaromatics: A prevalent strategy involves the reduction of a corresponding fluorinated nitrobenzene (B124822). For instance, 1-bromo-4-fluoro-2-nitrobenzene (B1271562) can be reduced to 2-bromo-5-fluoroaniline using reagents like iron powder in acetic acid or catalytic hydrogenation with Raney nickel. chemicalbook.com This method is robust and widely applicable.

Nucleophilic Aromatic Substitution (SNAr): In some cases, a fluorine atom can be introduced via SNAr on a suitably activated precursor. For example, reacting a dichloronitrobenzene derivative with a fluoride (B91410) source like potassium fluoride can yield a fluoronitrobenzene intermediate, which is then reduced.

Diazotization and Sandmeyer-Type Reactions: Aniline derivatives can be transformed via diazotization followed by a Sandmeyer or Schiemann reaction to introduce a halogen. While less direct for synthesizing the target core, these reactions are fundamental in the broader synthesis of halogenated anilines.

Modern approaches often focus on improving the efficiency and environmental footprint of these classical methods, for example, by using transfer hydrogenation for the nitro reduction or developing more active catalysts for fluorination reactions.

Stereoselective Synthesis of the 2-Methylcyclohexyl Moiety and its Enantiomers

The 2-methylcyclohexyl group contains a stereocenter, making the stereoselective synthesis of this fragment crucial for producing enantiomerically pure final products. The primary precursor for this moiety is typically 2-methylcyclohexanone (B44802) or 2-methylcyclohexanol (B165396).

Asymmetric Alkylation: One of the most common methods to install the methyl group stereoselectively is the α-methylation of cyclohexanone (B45756). This can be achieved by forming a chiral imine or enamine from cyclohexanone and a chiral amine auxiliary. Subsequent alkylation with an electrophilic methyl source (e.g., iodomethane) and hydrolysis affords chiral 2-methylcyclohexanone with high enantiomeric excess. researchgate.netquora.com

Asymmetric Hydrogenation/Reduction: Asymmetric transfer hydrogenation of 2-methylcyclohexenone using chiral ruthenium or rhodium catalysts can produce chiral 2-methylcyclohexanol. mdpi.com Similarly, enzymatic reductions can provide high levels of stereocontrol. The resulting alcohol can then be converted into a suitable leaving group for subsequent coupling reactions.

Resolution: A classical approach involves the resolution of racemic 2-methylcyclohexanol through the formation of diastereomeric esters with a chiral acid, followed by separation and hydrolysis.

The choice of method depends on the desired enantiomer and the required scale of the synthesis.

Method Precursor Key Reagent/Catalyst Product Stereocontrol
Asymmetric AlkylationCyclohexanoneChiral Amine Auxiliary, MeI(R)- or (S)-2-MethylcyclohexanoneHigh (up to 94% ee reported for similar systems) researchgate.net
Asymmetric Transfer Hydrogenation2-MethylcyclohexenoneChiral Ru or Rh catalyst(R)- or (S)-2-MethylcyclohexanolHigh (88-92% ee reported for similar systems) mdpi.com
Biocatalytic Reduction2-MethylcyclohexanoneImine Reductases (IREDs)Chiral 2-Methylcyclohexylamine (B147291)High (up to 94% de reported for similar systems) nih.gov

Coupling Strategies for Anilines and Cyclohexyl Derivatives

The key step in synthesizing the target molecule is the formation of the bond between the two primary fragments. Two main strategies, C-N bond formation and C-C bond formation, are prominent.

Palladium-catalyzed reactions are powerful tools for forming both C-N and C-C bonds. wikipedia.org

Buchwald-Hartwig Amination (C-N Coupling): This is a highly versatile method for coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org In one approach, 5-fluoro-2-bromoaniline could be coupled with 2-methylcyclohexylamine. Alternatively, 5-fluoroaniline could be coupled with a 2-methylcyclohexyl halide or triflate. The reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., XPhos, BINAP) with a strong base (e.g., NaOt-Bu, Cs₂CO₃). wuxiapptec.comacs.org Optimization of the ligand, base, solvent, and temperature is often necessary to achieve high yields, especially with sterically hindered or electronically challenging substrates. bristol.ac.uknumberanalytics.com

Kumada or Negishi Coupling (C-C Coupling): This strategy involves coupling a haloaniline with an organometallic reagent. For example, 2-bromo-5-fluoroaniline could be reacted with a (2-methylcyclohexyl)magnesium halide (a Grignard reagent) in a Kumada coupling. researchgate.netrsc.org This reaction requires a palladium catalyst, often with phosphine ligands, to facilitate the C(sp²)-C(sp³) bond formation. organic-chemistry.org The amino group on the haloaniline is generally tolerated without the need for a protecting group. researchgate.net

Reductive amination provides a direct and efficient alternative for forming the C-N bond. nih.gov

This one-pot procedure involves the reaction of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would entail reacting 5-fluoroaniline with 2-methylcyclohexanone.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as it is mild and selective for the imine over the ketone. Other reagents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. bris.ac.uk This method is attractive due to its operational simplicity and the direct use of a ketone precursor for the cyclohexyl moiety.

Total Synthesis Strategies and Optimization for this compound

While no specific total synthesis for this exact molecule has been widely reported in the literature, a plausible and efficient route can be designed by combining the most effective methodologies discussed. Two potential total synthesis strategies are outlined below.

Strategy 1: Reductive Amination Approach

Synthesis of 5-Fluoroaniline: Start from a commercially available precursor like 4-bromofluorobenzene. Nitration followed by reduction would yield 5-fluoro-2-bromoaniline. Alternatively, 3-fluoroaniline (B1664137) can be a direct starting material if subsequent ortho-functionalization is planned.

Synthesis of Chiral 2-Methylcyclohexanone: Employ the asymmetric methylation of cyclohexanone using a chiral auxiliary to produce (R)- or (S)-2-methylcyclohexanone. researchgate.net

Reductive Amination: Couple 5-fluoroaniline with the chiral 2-methylcyclohexanone using a reducing agent like NaBH(OAc)₃ to form the target molecule. This route is convergent and likely to be efficient.

Strategy 2: Buchwald-Hartwig Amination Approach

Synthesis of Chiral 2-Methylcyclohexylamine: Reduce the chiral 2-methylcyclohexanone oxime or perform a biocatalytic reductive amination on the ketone to obtain the chiral amine. nih.gov

Synthesis of a Halogenated Fluoroaromatic: Prepare a suitable precursor such as 1,2-dibromo-4-fluorobenzene (B1585839) or 2-bromo-5-fluoroaniline.

Buchwald-Hartwig Coupling: Perform the palladium-catalyzed amination between the chiral 2-methylcyclohexylamine and the chosen aryl halide. This step would require careful optimization of the catalyst system (palladium precursor, ligand, and base) to ensure high yield and prevent side reactions. wuxiapptec.comnumberanalytics.com

Optimization of any chosen route would involve screening reaction conditions such as catalysts, solvents, temperatures, and reaction times to maximize yield and purity while minimizing byproduct formation. bristol.ac.uk The choice between these strategies would depend on factors like starting material availability, scalability, and the desired stereochemical purity of the final product.

Exploration of Green Chemistry Principles in Synthetic Routes of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, maximization of atom economy, employment of catalytic and recyclable reagents, and enhancement of energy efficiency. solubilityofthings.compaperpublications.orgijfmr.com

Safer Solvents and Reaction Conditions: Traditional organic solvents often pose environmental and health risks. wordpress.comthecalculatedchemist.com For the proposed Suzuki-Miyaura coupling step, greener solvent alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be employed. researchgate.netmdpi.com Microwave-assisted synthesis presents a significant opportunity to enhance energy efficiency. By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods. numberanalytics.comanton-paar.comajgreenchem.com This technique is applicable to both the Suzuki-Miyaura coupling and potentially the reduction steps.

Atom Economy and Waste Reduction: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org In the context of the proposed syntheses, the catalytic hydrogenation route (Route 2) is inherently more atom-economical for the final step than the reduction of a nitro group (Route 1), which generates stoichiometric byproducts. The choice of reagents in the nitration and reduction sequence significantly impacts waste generation. While traditional nitration often uses a mixture of nitric and sulfuric acids, generating acidic waste, newer methods using solid acid catalysts or dinitrogen pentoxide in greener solvents can mitigate this issue. numberanalytics.comnih.govresearchgate.net Similarly, catalytic transfer hydrogenation for the reduction of the nitro group can be a greener alternative to metal/acid systems.

Catalysis and Recyclability: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. acs.org Both proposed synthetic routes rely on palladium catalysis. A key green objective is the use of highly efficient and recyclable catalysts to minimize metal waste and cost. Heterogeneous catalysts, where the palladium is supported on materials like charcoal, zeolites, or polymers, offer the advantage of easy separation from the reaction mixture and potential for reuse over multiple cycles. mdpi.comorganic-chemistry.orgthieme-connect.combohrium.com This approach not only reduces the environmental burden of heavy metal contamination but also enhances the economic viability of the synthesis.

Green Chemistry Principle Application in Synthesis of this compound Potential Benefits
Use of Safer Solvents Employing water, ethanol, or 2-MeTHF in Suzuki-Miyaura coupling and other steps. researchgate.netmdpi.comReduced toxicity and environmental impact. wordpress.comthecalculatedchemist.com
Energy Efficiency Utilizing microwave-assisted synthesis for coupling and reduction reactions. numberanalytics.comanton-paar.comDrastically reduced reaction times and lower energy consumption. ajgreenchem.comrsc.orgresearchgate.net
Atom Economy Favoring catalytic hydrogenation over nitration-reduction sequences where feasible. acs.orgMinimized generation of stoichiometric byproducts.
Catalysis Using highly active palladium catalysts for C-C coupling and hydrogenation. libretexts.orgd-nb.infoIncreased reaction efficiency and reduced waste. acs.org
Renewable Feedstocks (Future prospect) Investigating bio-based sources for starting materials. solubilityofthings.comReduced reliance on fossil fuels.
Reduce Derivatives Designing synthetic routes that avoid the use of protecting groups. acs.orgSimplified reaction schemes and reduced waste.
Recyclable Catalysts Employing heterogeneous palladium catalysts on solid supports. mdpi.comorganic-chemistry.orgthieme-connect.combohrium.comMinimized metal contamination, cost reduction, and enhanced sustainability.

By thoughtfully applying these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Derivatization Studies of 5 Fluoro 2 2 Methylcyclohexyl Aniline

Electrophilic Aromatic Substitution Reactions on the 5-Fluoro-2-(2-methylcyclohexyl)aniline Ring

The aniline (B41778) ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. However, the regioselectivity of these reactions is influenced by the directing effects of both the amino group and the fluorine atom, as well as the steric hindrance imposed by the bulky 2-methylcyclohexyl group.

The amino group is a powerful ortho-, para-director. The fluorine atom is also an ortho-, para-director, but it is a deactivating group due to its high electronegativity. In this specific molecule, the positions ortho and para to the strongly activating amino group are C4 and C6. The position para to the amino group (C4) is already substituted with the 2-methylcyclohexyl group. Therefore, electrophilic attack is most likely to occur at the C6 position. The fluorine at C5 will have a lesser influence on the regioselectivity compared to the amino group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.comyoutube.com The conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the aniline ring.

Reaction Reagents Predicted Major Product Predicted Yield (%)
NitrationHNO₃, H₂SO₄6-Nitro-5-fluoro-2-(2-methylcyclohexyl)aniline65
BrominationBr₂, FeBr₃6-Bromo-5-fluoro-2-(2-methylcyclohexyl)aniline75
SulfonationFuming H₂SO₄6-Amino-2-fluoro-3-(2-methylcyclohexyl)benzenesulfonic acid50
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-Amino-5-fluoro-2-(2-methylcyclohexyl)phenyl)ethanone40

Nucleophilic Reactions Involving the Amine Functional Group of this compound

The primary amine group in this compound is nucleophilic and can participate in a variety of reactions. These include acylation, alkylation, and diazotization. The reactivity of the amine can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing fluorine atom may slightly decrease the basicity and nucleophilicity of the amine compared to a non-fluorinated analogue.

Acylation with acid chlorides or anhydrides would readily form the corresponding amides. Alkylation, for instance with alkyl halides, could lead to the formation of secondary and tertiary amines. Diazotization of the primary amine with nitrous acid (generated from NaNO₂ and a strong acid) would yield a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring via Sandmeyer or related reactions.

Reaction Type Reagents Product Type
AcylationAcetyl chloride, pyridine (B92270)N-(5-fluoro-2-(2-methylcyclohexyl)phenyl)acetamide
AlkylationMethyl iodide, K₂CO₃5-Fluoro-N-methyl-2-(2-methylcyclohexyl)aniline
DiazotizationNaNO₂, HCl, 0-5 °C5-Fluoro-2-(2-methylcyclohexyl)benzenediazonium chloride

Stereochemical Aspects of Reactions on the Cyclohexyl Moiety of this compound

The 2-methylcyclohexyl group possesses a chiral center at the carbon atom bearing the methyl group. This inherent chirality can influence the stereochemical outcome of reactions occurring on the cyclohexyl ring. For instance, reactions involving the creation of a new stereocenter on the cyclohexyl ring could proceed with some degree of diastereoselectivity, directed by the existing stereocenter.

Reactions such as hydrogenation of a double bond introduced into the cyclohexyl ring, or epoxidation followed by ring-opening, would be expected to show facial selectivity. The bulky aniline-substituted aromatic ring would likely direct incoming reagents to the less hindered face of the cyclohexyl ring. The stereochemical course of such reactions would be of significant interest for the synthesis of stereochemically defined molecules.

Development of Advanced Synthetic Intermediates and Building Blocks Based on this compound

This compound can serve as a valuable scaffold for the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates. nih.gov

Derivatization of this molecule can lead to a variety of advanced synthetic intermediates. For example, the diazonium salt intermediate can be converted into a range of functionalities, including halides, nitriles, and hydroxyl groups. The amine group can be used as a handle to construct heterocyclic rings, such as quinolines or benzimidazoles, through condensation reactions with appropriate bifunctional reagents. The unique combination of a fluorinated aniline and a chiral cyclohexyl moiety makes this compound a potentially valuable building block for combinatorial chemistry libraries.

Chemo-, Regio-, and Stereoselective Transformations of this compound

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo-, regio-, and stereoselectivity.

Chemoselectivity : Reactions can be directed to either the amine group or the aromatic ring. For instance, acylation under basic conditions will selectively occur at the more nucleophilic amine, while electrophilic aromatic substitution requires acidic conditions.

Regioselectivity : As discussed in section 3.1, electrophilic attack on the aromatic ring is predicted to be highly regioselective, favoring the C6 position.

Stereoselectivity : As mentioned in section 3.3, the existing stereocenter in the 2-methylcyclohexyl group can be exploited to control the stereochemistry of subsequent transformations on the cyclohexyl ring.

By carefully choosing reagents and reaction conditions, it is possible to selectively modify different parts of the molecule, enabling the synthesis of a diverse range of derivatives with well-defined structures.

Advanced Spectroscopic and Analytical Methodologies for Structural and Conformational Elucidation of 5 Fluoro 2 2 Methylcyclohexyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be an indispensable tool for the unambiguous structural elucidation of 5-Fluoro-2-(2-methylcyclohexyl)aniline, which possesses multiple stereocenters leading to several possible stereoisomers (diastereomers and enantiomers).

¹H NMR: The proton NMR spectrum would provide crucial information. The chemical shifts of the aromatic protons would be influenced by the fluorine and amino substituents. The cyclohexyl protons would appear in the aliphatic region, with their multiplicity and coupling constants revealing the relative stereochemistry of the methyl group and the aniline (B41778) substituent (axial vs. equatorial orientations).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹J C-F), confirming the position of the fluorine substituent on the aromatic ring.

¹⁹F NMR: Fluorine NMR is highly sensitive to the local electronic environment. A single resonance would be expected for the fluorine atom, with its chemical shift providing information about the electronic effects of the other substituents.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals. Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, would be particularly critical for determining the through-space proximity of protons, which is key to elucidating the molecule's preferred conformation and the relative stereochemistry of the chiral centers on the cyclohexane (B81311) ring. For instance, NOE correlations between the aniline proton and specific cyclohexyl protons could establish the spatial arrangement of the two rings.

Hypothetical ¹H NMR Data Table for a Stereoisomer of this compound:

Proton Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic-H 6.8 - 7.2 m -
NH₂ 3.5 - 4.5 br s -
Cyclohexyl-H (methine) 2.5 - 3.0 m -
Cyclohexyl-H (methylene) 1.2 - 2.0 m -

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Structure Characterization

Vibrational spectroscopy provides a molecular fingerprint and confirms the presence of key functional groups.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic (cyclohexyl) parts would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching of the benzene (B151609) ring would generate bands in the 1500-1600 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is expected in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. The symmetric vibrations of the molecule, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum, aiding in a more complete vibrational assignment.

Expected Vibrational Frequencies for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch 3300 - 3500 FT-IR
Aromatic C-H Stretch 3000 - 3100 FT-IR, Raman
Aliphatic C-H Stretch 2850 - 2960 FT-IR, Raman
C=C Aromatic Stretch 1500 - 1600 FT-IR, Raman
C-N Stretch 1250 - 1350 FT-IR

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidating Reaction Pathways and Biotransformation Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound, confirming its atomic composition.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide structural information. For example, characteristic losses of the methyl group (CH₃), or fragmentation of the cyclohexane ring, would be expected. Cleavage of the bond between the aromatic ring and the cyclohexyl group would also be a likely fragmentation pathway. This technique is crucial for identifying potential metabolites in biotransformation studies, where products of oxidation (e.g., hydroxylation) or conjugation might be formed. The identification of xenobiotic biotransformation products is vital for understanding potential toxicity and metabolic fate. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination of this compound and Its Derivatives

Should this compound or a suitable derivative be crystallized, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information. This technique can unequivocally determine the bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. It would also reveal the preferred conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing. While specific crystallographic data for this compound is not available, studies on related fluorinated organic molecules have successfully used this method for complete structural elucidation. elsevierpure.com

Chromatographic Techniques for Separation and Purity Assessment in Complex Reaction Mixtures (e.g., Chiral HPLC of this compound)

Chromatographic methods are essential for the separation and purification of the target compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase (e.g., C18) and mobile phase would be used to assess the purity of a synthesized batch of this compound. A UV detector would be appropriate, given the aromatic nature of the compound.

Chiral HPLC: Since this compound is a chiral molecule, it exists as a mixture of enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), would be the method of choice to separate these enantiomers. This separation is often critical in pharmaceutical and biological contexts, as different enantiomers can have distinct biological activities. The development of such a method would involve screening various chiral columns and optimizing the mobile phase to achieve baseline separation of the enantiomeric pairs.

Computational and Theoretical Investigations of 5 Fluoro 2 2 Methylcyclohexyl Aniline

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in characterizing the electronic structure and predicting the reactivity of molecules. numberanalytics.com For 5-Fluoro-2-(2-methylcyclohexyl)aniline, these calculations provide a quantitative picture of how the interplay between the electron-donating amino group, the electron-withdrawing fluorine atom, and the bulky 2-methylcyclohexyl substituent influences the electron distribution within the aniline (B41778) ring.

DFT calculations, using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine key electronic properties. researchgate.netmdpi.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). The HOMO energy is correlated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov The MEP map visually represents the regions of electron richness and deficiency, indicating likely sites for electrophilic and nucleophilic attack.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), while computationally more demanding, can provide more accurate electronic energies and wavefunctions, offering a benchmark for DFT results. mdpi.com These calculations are particularly useful for studying systems where electron correlation effects are significant.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

PropertyValueMethod/Basis Set
HOMO Energy-5.8 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-0.9 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.9 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment2.5 DDFT/B3LYP/6-311++G(d,p)
Ionization Potential7.2 eVAb initio/MP2/aug-cc-pVDZ
Electron Affinity0.3 eVAb initio/MP2/aug-cc-pVDZ

This table presents hypothetical data based on typical values for similarly substituted anilines and is for illustrative purposes only.

Conformational Analysis and Energy Landscapes of the 2-Methylcyclohexyl and Aniline Moieties in this compound

The 2-methylcyclohexyl ring can exist in two chair conformations, with the methyl group being either axial or equatorial. Furthermore, the bond connecting the cyclohexyl ring to the aniline moiety allows for rotational isomerism. The interplay of these degrees of freedom leads to a complex potential energy surface. Computational methods can be used to systematically explore this landscape.

A common approach involves a series of constrained geometry optimizations, where the key dihedral angles are systematically varied. This allows for the construction of a relaxed potential energy surface scan, revealing the energy minima corresponding to stable conformers and the transition states connecting them. The relative energies of these conformers can be calculated with high accuracy using DFT or ab initio methods, and the populations of each conformer at a given temperature can be estimated using the Boltzmann distribution.

For this compound, it is expected that the conformers with the bulky 2-methylcyclohexyl group oriented to minimize steric hindrance with the amino and fluoro groups on the aniline ring will be energetically favored. Furthermore, the chair conformation of the cyclohexane (B81311) ring with the methyl group in the equatorial position is generally more stable.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

ConformerDihedral Angle (C-C-N-C)Methylcyclohexyl ConformationRelative Energy (kcal/mol)
190°Equatorial Methyl0.00
2270°Equatorial Methyl0.15
3Equatorial Methyl3.50
4180°Equatorial Methyl4.20
590°Axial Methyl2.10

This table presents hypothetical data based on general principles of conformational analysis and is for illustrative purposes only.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions of this compound

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a powerful tool to study its dynamic behavior and interactions with its environment, such as a solvent. biu.ac.il MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations can be used to explore its conformational dynamics in a solvent, such as water or a nonpolar organic solvent. rsc.org These simulations can reveal the timescales of conformational transitions and the preferred solvation structure around the molecule. The interactions between the solute and solvent molecules are typically described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

Analysis of the MD trajectories can provide a wealth of information. For instance, the radial distribution functions (RDFs) can be calculated to understand the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute. This can reveal details about hydrogen bonding between the amino group and water molecules, as well as the hydrophobic interactions around the methylcyclohexyl and aniline moieties. rsc.org Furthermore, the simulations can be used to calculate transport properties like the diffusion coefficient of the molecule in the solvent.

Table 3: Simulated Solvent Interaction Properties of this compound in Water (Illustrative Data)

PropertyValueSimulation Details
Average N-H···O(water) H-bond distance1.9 ÅMD with AMBER force field, 100 ns
Solvation Free Energy-8.5 kcal/molMD with GROMOS force field, 100 ns
Diffusion Coefficient1.2 x 10⁻⁵ cm²/sMD with CHARMM force field, 100 ns
First Solvation Shell Water Molecules~25MD with AMBER force field, 100 ns

This table presents hypothetical data based on typical values for similar molecules in aqueous solution and is for illustrative purposes only.

Prediction of Spectroscopic Parameters for this compound Isomers

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which can be invaluable for interpreting experimental spectra and identifying different isomers. nih.gov For this compound, with its various stereoisomers, theoretical predictions of NMR, IR, and UV-Vis spectra can aid in their structural elucidation.

The prediction of NMR chemical shifts is a common application of DFT. jmaterenvironsci.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy, especially when empirical corrections are applied. d-nb.info This can help in assigning the complex ¹H and ¹³C NMR spectra and in distinguishing between different diastereomers, which will exhibit distinct chemical shifts due to their different spatial arrangements.

The vibrational frequencies and intensities of the IR spectrum can also be calculated using DFT. researchgate.net The calculated harmonic frequencies are often systematically overestimated compared to experimental values, but this can be corrected by applying a scaling factor. researchgate.net The predicted IR spectrum can help in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the N-H stretching of the amino group, the C-F stretching, and the various vibrations of the aromatic and cyclohexyl rings.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. scielo.org.za By calculating the excitation energies and oscillator strengths of the electronic transitions, the absorption maxima (λ_max) can be predicted. This can provide insights into the electronic structure of the molecule and how it is affected by the substituents.

Table 4: Predicted Spectroscopic Parameters for a Diastereomer of this compound (Illustrative Data)

Spectroscopic ParameterPredicted ValueMethod/Basis Set
¹H NMR Chemical Shift (NH₂)3.8 ppmDFT/GIAO/B3LYP/6-311++G(d,p)
¹³C NMR Chemical Shift (C-F)160 ppmDFT/GIAO/B3LYP/6-311++G(d,p)
IR Frequency (N-H stretch)3450 cm⁻¹ (scaled)DFT/B3LYP/6-311++G(d,p)
UV-Vis λ_max295 nmTD-DFT/B3LYP/6-311++G(d,p)

This table presents hypothetical data based on typical computational results for similar aromatic amines and is for illustrative purposes only.

Reaction Mechanism Elucidation via Transition State Theory for this compound Transformations

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Transition State Theory (TST) provides a framework for calculating the rates of chemical reactions based on the properties of the reactants and the transition state, which is the highest energy point along the reaction pathway. wikipedia.org Computational chemistry can be used to locate the transition states for various potential transformations of this compound and to calculate the activation energies, which are key to understanding the reaction kinetics.

For example, the mechanism of electrophilic aromatic substitution on the aniline ring can be investigated. By modeling the reaction with an electrophile (e.g., a nitronium ion), the structures and energies of the intermediate sigma complexes and the corresponding transition states can be calculated. This can help in predicting the regioselectivity of the reaction (i.e., whether substitution occurs at the ortho, meta, or para position relative to the amino group). The presence of the fluoro and methylcyclohexyl groups will influence the stability of the intermediates and transition states, thereby directing the outcome of the reaction.

Another potential transformation that could be studied is the N-alkylation or N-acylation of the amino group. Computational methods can be used to model the reaction pathway, locate the transition state, and calculate the activation barrier. mdpi.com This can provide insights into the reactivity of the amino group and the feasibility of different synthetic routes.

By applying TST, the rate constants for these reactions can be estimated. nih.gov While the absolute accuracy of the calculated rate constants can be limited, the relative rates for competing pathways can often be predicted with good reliability. This information is crucial for understanding the chemical behavior of this compound and for designing synthetic strategies.

Table 5: Calculated Activation Energies for Hypothetical Transformations of this compound (Illustrative Data)

ReactionPosition of AttackActivation Energy (kcal/mol)Method/Basis Set
NitrationC4 (para to NH₂)15.2DFT/B3LYP/6-311++G(d,p)
NitrationC6 (ortho to NH₂)18.5DFT/B3LYP/6-311++G(d,p)
N-AcetylationAmino Group12.8DFT/B3LYP/6-311++G(d,p)
C-N Bond Rotation-5.1DFT/B3LYP/6-311++G(d,p)

This table presents hypothetical data based on computational studies of similar aniline derivatives and is for illustrative purposes only.

Molecular and Cellular Mechanism Investigations of 5 Fluoro 2 2 Methylcyclohexyl Aniline and Its Analogs

In Vitro Biological Target Identification and Validation

The initial step in characterizing the mechanism of action for a novel compound like 5-Fluoro-2-(2-methylcyclohexyl)aniline involves identifying its specific biological targets. This is typically achieved through a battery of in vitro assays.

Enzyme Assays: Screening against panels of purified enzymes, such as kinases, proteases, or metabolic enzymes like cytochrome P450s, can reveal inhibitory or activating effects. For instance, compounds with aniline (B41778) scaffolds have been evaluated as inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ijcce.ac.irdrugdesign.org An assay might reveal that this compound selectively inhibits a particular kinase, which would then be validated through dose-response studies to determine its potency (e.g., IC50 value).

Receptor Binding Assays: These assays are used to determine if the compound binds to specific cellular receptors. Radioligand binding assays, where the compound competes with a known radiolabeled ligand for receptor binding, are a common method. Given the cyclohexyl moiety, analogs of this compound could be assessed for binding to nuclear receptors, such as the estrogen receptor (ER). nih.govnih.gov Studies on fluorine-substituted cyclofenil (B1669405) derivatives have demonstrated that fluorine substitution can be well-tolerated and in some cases enhance binding affinity to estrogen receptors. nih.gov

The table below illustrates hypothetical binding affinity data for this compound and its analogs against a putative receptor target.

Table 1: Hypothetical Receptor Binding Affinities

Compound Modification Relative Binding Affinity (RBA %)
This compound Parent Compound 85
Analog A De-fluoro analog 40
Analog B 4-Fluoro isomer 70
Analog C Cyclohexyl replaced with phenyl 15

Exploration of Receptor-Ligand Interactions and Binding Modes via Molecular Docking and Dynamics

Once a biological target is identified, computational methods are employed to visualize and understand the interactions between the ligand and the receptor at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the receptor-ligand complex over time, offering a more realistic view than static docking poses. nih.govmdpi.com These simulations can confirm the stability of the binding mode predicted by docking, identify conformational changes in the receptor upon ligand binding, and map out networks of water molecules that may mediate interactions. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound

Parameter Finding
Binding Energy (kcal/mol) -8.5
Key Hydrogen Bonds Aniline N-H with Asp351
Key Hydrophobic Interactions Cyclohexyl ring with Leu387, Trp383
Fluorine Interaction C-F bond with backbone carbonyl of Gly521

| Predicted Ki (nM) | 95 |

Cellular Pathway Modulation Studies

To understand the biological consequences of target engagement, studies are conducted in cellular models to see how this compound modulates signaling pathways and gene expression.

Signal Transduction Analysis: If the compound inhibits a receptor tyrosine kinase, for example, its effect on downstream signaling can be measured using techniques like Western blotting to quantify the phosphorylation status of key pathway proteins (e.g., Akt, ERK).

Table 3: Hypothetical Gene Expression Changes in Response to Compound Treatment

Gene Name Pathway Fold Change P-value
GENE-A Cell Cycle -2.5 <0.01
GENE-B Apoptosis +3.1 <0.01
GENE-C Inflammation -1.8 <0.05

Structure-Activity Relationship (SAR) Studies for Target Modulation

SAR studies involve synthesizing and testing a series of analogs to determine how specific structural modifications affect biological activity. drugdesign.org This process is essential for optimizing a lead compound's potency and selectivity. nih.govresearchgate.net For this compound, SAR exploration would involve modifying three key regions: the aniline ring, the fluorine substituent, and the methylcyclohexyl group.

Aniline Ring: Adding or moving substituents on the aniline ring can affect electronic properties and create new interactions with the receptor.

Fluorine Substituent: The position of the fluorine atom can be altered (e.g., to the 3-, 4-, or 6-position) to probe its role in binding and metabolic stability. nih.gov

Methylcyclohexyl Group: The position of the methyl group can be changed, or the entire group can be replaced with other aliphatic or aromatic rings to understand the steric and hydrophobic requirements of the binding pocket.

These studies help build a model of the pharmacophore—the essential structural features required for biological activity. drugdesign.org

Table 4: Hypothetical Structure-Activity Relationship (SAR) Data

Analog Modification IC50 (nM)
Parent Compound 5-Fluoro, 2-(2-methylcyclohexyl) 120
SAR-1 4-Fluoro isomer 250
SAR-2 3-Fluoro isomer 400
SAR-3 No fluorine 950
SAR-4 4-Chloro substitution 180

Fluorine's Impact on Molecular Recognition and Biological Activity

The inclusion of a fluorine atom in a drug candidate is a common strategy in medicinal chemistry to enhance various properties. tandfonline.comnih.gov Its effects are multifaceted, stemming from its unique characteristics:

Size and Electronegativity: Fluorine is relatively small (similar to hydrogen), meaning it can often replace a hydrogen atom without causing significant steric hindrance. benthamscience.com However, it is the most electronegative element, which can alter the acidity/basicity (pKa) of nearby functional groups, such as the aniline nitrogen. nih.gov This can impact a molecule's ionization state and bioavailability.

Metabolic Stability: The carbon-fluorine (C-F) bond is very strong. Placing a fluorine atom at a metabolically labile position on the aromatic ring can block cytochrome P450-mediated oxidation, thereby increasing the compound's metabolic stability and prolonging its duration of action. nih.govnih.gov

Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and multipolar interactions with protein targets. numberanalytics.com Fluorine can also act as a weak hydrogen bond acceptor, potentially strengthening ligand-receptor binding affinity. researchgate.net

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption. benthamscience.com

In this compound, the fluorine atom at the 5-position is expected to increase lipophilicity and block potential aromatic hydroxylation at that site, likely enhancing its metabolic stability compared to the non-fluorinated analog.

Metabolite Profiling and Biotransformation Pathways

Understanding how a compound is metabolized is critical for evaluating its pharmacokinetic profile and identifying potentially reactive or toxic metabolites. Studies are typically conducted using in vitro models like liver microsomes or hepatocytes.

For fluorinated anilines, metabolism is often initiated by cytochrome P450 enzymes. nih.gov Key biotransformation pathways include:

Oxidation of the Alicyclic Ring: The 2-methylcyclohexyl group is susceptible to hydroxylation at various positions, followed by potential further oxidation to a ketone. researchgate.net

Aromatic Hydroxylation: The aniline ring can be hydroxylated, although the presence of the fluorine atom may block this at the 5-position.

N-Oxidation: The aniline nitrogen can be oxidized.

Dehalogenation: Monooxygenation at the fluorinated carbon can lead to the release of a fluoride (B91410) anion and the formation of a reactive quinoneimine intermediate. nih.govnih.gov These reactive species are a focus of toxicology studies as they can covalently bind to proteins. nih.gov Subsequent reduction of the quinoneimine can lead to a hydroxylated metabolite. nih.gov

Following incubation in cellular or enzymatic models, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify the metabolites formed.

Table 5: Potential Metabolites of this compound

Metabolite Biotransformation Pathway
M1 Hydroxylation of the cyclohexyl ring
M2 N-oxidation of the aniline group
M3 Hydroxylation of the aniline ring
M4 Quinoneimine formation (via dehalogenation)

Preclinical Pharmacokinetic and Biotransformation Studies of 5 Fluoro 2 2 Methylcyclohexyl Aniline

In Vitro Metabolic Stability in Hepatic Microsomal Systems

In standard preclinical evaluations, the metabolic stability of a compound is assessed using liver microsomes. springernature.comnih.govwuxiapptec.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.govwuxiapptec.com Such assays are crucial for determining a compound's intrinsic clearance, which helps in predicting its in vivo behavior. nuvisan.com The rate of degradation of the parent compound over time is monitored, providing essential data on its half-life and potential for drug-drug interactions. nuvisan.com Without experimental data for 5-Fluoro-2-(2-methylcyclohexyl)aniline, its susceptibility to phase I metabolism remains unknown.

Prediction of Absorption and Distribution Characteristics (in silico and in vitro models)

The absorption and distribution of a new chemical entity are critical determinants of its potential as a therapeutic agent. In silico tools are frequently employed in modern drug discovery to predict these ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov These computational models use the chemical structure of a compound to estimate parameters like solubility, permeability, and plasma protein binding. biotechnologia-journal.orgnih.gov A higher aqueous solubility, for instance, is often correlated with better absorption and distribution. biotechnologia-journal.org In vitro models, such as Caco-2 cell assays, are also used to assess intestinal permeability. nih.gov No such predictive data for this compound has been published.

Enzyme Kinetics of this compound Biotransformation

Understanding the enzyme kinetics of a compound's biotransformation is key to characterizing its metabolic pathways. This involves identifying the specific enzymes responsible for its metabolism, most commonly CYP isoforms, and determining kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is vital for predicting potential drug-drug interactions and inter-individual variability in metabolism. The enzymatic profile for this compound has not been documented.

Influence of Stereochemistry on Biotransformation and Disposition

The three-dimensional structure of a molecule, or its stereochemistry, can significantly impact its pharmacokinetic and pharmacodynamic properties. Different stereoisomers of a compound can be metabolized at different rates and by different enzymes, leading to variations in their disposition and pharmacological effects. It is a crucial aspect to investigate, as one isomer may be more active or have a different safety profile than another. The influence of the stereochemistry of this compound on its biotransformation and disposition has not been explored in any published research.

Structure Function Relationship Investigations and Analog Design for 5 Fluoro 2 2 Methylcyclohexyl Aniline

Systematic Modification of the Fluoroaniline (B8554772) Core for Enhanced Molecular Interactions

The fluoroaniline core of 5-Fluoro-2-(2-methylcyclohexyl)aniline offers several avenues for systematic modification to enhance molecular interactions. The position and electronic nature of substituents on the aniline (B41778) ring can significantly influence the compound's binding affinity and selectivity for its biological target.

The fluorine atom at the 5-position is a key feature. Its high electronegativity can alter the pKa of the aniline nitrogen, influencing its ionization state at physiological pH. Modifications could involve shifting the fluorine to other positions on the ring (e.g., 3-fluoro or 4-fluoro isomers) to probe the electronic requirements of the binding pocket. Additionally, replacing the fluorine with other electron-withdrawing or electron-donating groups can provide insights into the nature of the interaction. For instance, substituting with a chloro or cyano group would maintain the electron-withdrawing character but with different steric and electronic profiles. Conversely, a methoxy (B1213986) group would introduce an electron-donating substituent.

The aniline nitrogen itself is a primary site for interaction, likely participating in hydrogen bonding or ionic interactions. Modifications at this position, such as N-alkylation or N-acylation, could probe the steric tolerance of the binding site around this crucial functional group.

Illustrative Data on Fluoroaniline Core Modifications:

The following table presents hypothetical data illustrating the potential impact of modifications to the fluoroaniline core on the binding affinity of this compound analogs for a hypothetical G-protein coupled receptor (GPCR).

Compound IDModificationRationaleHypothetical Binding Affinity (Ki, nM)
Parent 5-FluoroBaseline50
Analog 1 4-FluoroAltering electronics and potential H-bond acceptor position75
Analog 2 3-FluoroProbing alternative electronic environments120
Analog 3 5-ChloroMaintaining electron-withdrawing nature with increased size65
Analog 4 5-MethoxyIntroducing an electron-donating group250
Analog 5 N-MethylAssessing steric tolerance at the aniline nitrogen150

Stereoisomer-Specific Design and Evaluation of this compound Analogs

The presence of two chiral centers in the 2-methylcyclohexyl moiety of this compound gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Biological targets are often chiral, leading to stereospecific interactions where one stereoisomer exhibits significantly higher affinity or a different pharmacological profile than the others. biomedgrid.comnih.gov

The synthesis of each pure stereoisomer would be necessary for individual evaluation. This would allow for the determination of the eutomer (the more active isomer) and the distomer (the less active isomer). Understanding the stereochemical requirements for activity is fundamental for designing more potent and selective analogs.

Illustrative Data on Stereoisomer Evaluation:

This table provides a hypothetical comparison of the biological activity of the four stereoisomers of this compound.

StereoisomerRelative ConfigurationHypothetical Functional Activity (EC50, nM)
(1R,2R) trans25
(1S,2S) trans28
(1R,2S) cis500
(1S,2R) cis480

Cyclohexyl Ring Substituent Effects on Conformation and Functional Interactions

The methyl group at the 2-position of the cyclohexyl ring influences the conformational preference of the ring and its orientation relative to the fluoroaniline moiety. Altering the size of this alkyl group (e.g., to ethyl or isopropyl) or introducing polar substituents (e.g., hydroxyl or methoxy) could probe for additional binding interactions or alter the conformational equilibrium. For example, a hydroxyl group could introduce a new hydrogen bond donor/acceptor, potentially increasing affinity if the binding pocket has a complementary residue.

Conformational analysis of these analogs, for instance, using computational modeling or NMR spectroscopy, would be essential to correlate the observed changes in activity with specific conformational preferences. colostate.edu

Illustrative Data on Cyclohexyl Ring Substitutions:

The following table illustrates the potential effects of various substituents on the cyclohexyl ring on the functional potency of the parent compound.

Compound IDCyclohexyl SubstituentRationaleHypothetical Potency (IC50, nM)
Parent 2-MethylBaseline50
Analog 6 3-MethylShifting steric bulk90
Analog 7 4-MethylProbing a different region of the binding pocket60
Analog 8 2-EthylIncreasing steric bulk110
Analog 9 2-HydroxymethylIntroducing a hydrogen-bonding group35

Bioisosteric Replacement Strategies within the this compound Scaffold

The fluoroaniline ring could be replaced with other aromatic systems, such as a fluoropyridine or a thiophene (B33073) ring. This would alter the electronic distribution and hydrogen bonding capacity of the core while maintaining a similar size and shape. For example, replacing the phenyl ring with a pyridine (B92270) ring would introduce a nitrogen atom that could act as a hydrogen bond acceptor.

The cyclohexyl ring, which is a lipophilic group, could be replaced with other cyclic or acyclic aliphatic groups to modulate lipophilicity and conformational flexibility. A cyclopentyl or a branched alkyl chain could be considered. The methyl group on the cyclohexane (B81311) could also be a target for bioisosteric replacement, for example, with a hydroxyl or amino group to introduce polarity.

Illustrative Data on Bioisosteric Replacements:

This table presents hypothetical data for bioisosteric replacements within the this compound scaffold.

Compound IDBioisosteric ReplacementRationaleHypothetical Metabolic Stability (t½, min)
Parent PhenylBaseline30
Analog 10 Pyridyl (for Phenyl)Modulate electronics and solubility45
Analog 11 Thienyl (for Phenyl)Altering aromatic character25
Analog 12 Cyclopentyl (for Cyclohexyl)Reducing lipophilicity40
Analog 13 Hydroxyl (for Methyl)Introducing polarity60

Design of Chemical Probes for Target Engagement Studies Utilizing the this compound Structure

A chemical probe is a small molecule that can be used to study the function of a biological target. nih.govchemicalprobes.org Designing a chemical probe based on the this compound scaffold would require the introduction of a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label. The point of attachment for this reporter group is critical and should be at a position that does not disrupt the key interactions with the target protein.

Potential attachment points could be on the fluoroaniline ring, away from the key interacting groups, or on the cyclohexyl ring. A linker is often used to connect the core molecule to the reporter group, and the length and composition of this linker can be optimized to maintain binding affinity.

The resulting chemical probe could be used in a variety of target engagement studies, such as fluorescence microscopy to visualize the subcellular localization of the target, or in affinity chromatography to pull down and identify the target protein from a complex biological sample.

Illustrative Design of Chemical Probes:

The table below outlines a hypothetical design strategy for chemical probes based on the this compound scaffold.

Probe IDReporter GroupAttachment PointLinkerIntended Application
Probe 1 Fluorescein4-position of anilinePolyethylene glycol (PEG)Cellular imaging
Probe 2 Biotin4-position of cyclohexylAlkyl chainTarget pull-down and identification
Probe 3 Benzophenone4-position of anilinePEGPhotoaffinity labeling

Potential Non Pharmacological Applications of 5 Fluoro 2 2 Methylcyclohexyl Aniline Scaffolds

Use as Ligands in Asymmetric Catalysis

The molecular architecture of 5-Fluoro-2-(2-methylcyclohexyl)aniline, featuring a chiral center in the 2-methylcyclohexyl group, makes it a promising candidate for development as a chiral ligand in asymmetric catalysis. Chiral amines and their derivatives are foundational in the synthesis of ligands that can induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over another. sigmaaldrich.com

Chiral anilines are particularly valuable as precursors to N-heterocyclic carbenes (NHCs), which are a prominent class of ligands in modern organometallic catalysis. alfachemic.comlabinsights.nl The aniline (B41778) nitrogen can be incorporated into a heterocyclic ring, and the resulting chiral NHC can be complexed with various transition metals like palladium, rhodium, gold, or copper. alfachemic.commdpi.com These metal-NHC complexes are known to catalyze a wide array of asymmetric reactions with high efficiency and enantioselectivity. alfachemic.comnih.gov

The presence of the bulky and chiral 2-methylcyclohexyl group in this compound could provide the necessary steric hindrance and well-defined chiral environment around a metal center to effectively control the stereochemical outcome of a catalytic reaction. mdpi.com Furthermore, the fluorine atom can modulate the electronic properties of the ligand, which in turn influences the activity and selectivity of the catalyst. nih.gov

Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes with Chiral Ligands Derived from Anilines

Reaction TypeMetal Catalyst (Example)Potential Outcome
Asymmetric HydrogenationRhodium, IridiumEnantioselective synthesis of chiral amines and alcohols. nih.gov
Asymmetric C-C CouplingPalladium, NickelFormation of chiral biaryls and other carbon skeletons. alfachemic.com
Asymmetric AnnulationChiral Phosphoric AcidConstruction of complex chiral heterocyclic frameworks. nih.govacs.org
Enantioselective AcylationOrganocatalyst (NHC)Kinetic resolution of racemic alcohols. organic-chemistry.org
Conjugate AdditionCopperFormation of chiral carbon-carbon bonds. sigmaaldrich.com

Application in Supramolecular Chemistry or Advanced Materials Science

Aniline and its derivatives are key monomers in the synthesis of polyaniline (PANI), one of the most studied conducting polymers. mdpi.comresearchgate.net The properties of PANI can be tuned by introducing substituents onto the aniline ring. rsc.org The structure of this compound suggests its potential as a monomer for creating functional polymers with unique properties.

The bulky 2-methylcyclohexyl substituent would likely increase the solubility of the resulting polymer in common organic solvents, a significant advantage over the often-intractable parent PANI. core.ac.ukrsc.org Improved solubility allows for easier processing and fabrication of polymer films and devices. rsc.org

The fluorine atom can impart several desirable characteristics to materials. Fluorination is known to enhance thermal stability and can influence the self-assembly and packing of molecules in the solid state, potentially leading to novel supramolecular architectures. researchgate.net In the context of polymer science, fluorinated polymers often exhibit unique optical and electronic properties. For instance, fluorinated aniline derivatives have been used to synthesize liquid crystals. scispace.com Therefore, a polymer derived from this compound could have applications in advanced materials, such as sensors, coatings, or components for electronic devices. rsc.org

Table 2: Influence of Substituents on Polyaniline (PANI) Properties

Substituent TypeEffect on PANI PropertiesPotential Application
Alkyl ChainsIncreased solubility in organic solvents. rsc.orgProcessable conductive films, sensors. rsc.org
Fluorine AtomsEnhanced thermal stability, altered electronic properties, can induce liquid crystallinity. researchgate.netscispace.comHigh-performance polymers, optical materials.
Chiral GroupsInduction of helical structures in the polymer chain.Chiral recognition materials, chiroptical devices.

Development as Chemical Probes for Fundamental Biological Research

The presence of a fluorine atom makes this compound a potential scaffold for the development of chemical probes for biological research, particularly for use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov The ¹⁹F nucleus has favorable NMR properties, including a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR probe. nih.govresearchgate.net

Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free detection. acs.orgresearchgate.net A molecule containing a fluorine atom can be introduced into a biological system, and its interaction with biomolecules (like proteins or nucleic acids) can be monitored by changes in the ¹⁹F NMR signal. acs.orgnih.gov The chemical shift of the fluorine atom is exquisitely sensitive to its local environment, providing detailed information about binding events, conformational changes, and dynamics. nih.govresearchgate.net

A probe based on the this compound scaffold could be designed to target a specific biological molecule. The aniline group provides a convenient handle for further chemical modification, allowing for the attachment of targeting moieties or reactive groups. Such probes could be used in a variety of applications, including drug discovery screening, studying protein-ligand interactions, and in-cell NMR experiments. nih.govcfplus.cz

Table 3: Advantages of ¹⁹F NMR for Biological Studies

FeatureAdvantage
High Sensitivity¹⁹F has 83% of the sensitivity of ¹H. nih.gov
No Biological BackgroundFluorine is nearly absent in biological systems, providing a clean spectral window. acs.org
Wide Chemical Shift RangeThe ¹⁹F chemical shift is very sensitive to the local environment, allowing for the detection of subtle changes. researchgate.net
Bio-orthogonal ReporterProvides a non-perturbative probe for studying complex biological matrices. researchgate.net

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The this compound molecule possesses several features that make it a potentially valuable synthetic intermediate for the production of fine chemicals, such as pharmaceuticals and agrochemicals.

The amino group of the aniline is a versatile functional handle. It can undergo a wide range of transformations, including diazotization, which allows for its conversion into many other functional groups (e.g., -OH, -CN, halides) via Sandmeyer reactions. wikipedia.org It can also participate in N-alkylation, N-acylation, and C-N coupling reactions to build more complex molecular architectures. nbinno.com

The fluorine atom and the ortho-alkyl group can influence the reactivity and regioselectivity of reactions on the aromatic ring. The fluorine atom is an electron-withdrawing group that can affect the acidity of the N-H bond and the nucleophilicity of the ring. The bulky 2-methylcyclohexyl group at the ortho position can direct incoming electrophiles to other positions on the ring due to steric hindrance, a common strategy for achieving regiocontrol in aromatic substitutions. acs.org This combination of functional groups makes the scaffold a potentially useful starting material for constructing highly substituted and complex target molecules. nbinno.comnbinno.comresearchgate.net

Table 4: Common Synthetic Transformations of the Aniline Moiety

ReactionReagentsProduct Functional Group
Diazotization / SandmeyerNaNO₂, H⁺; then CuXHalide, Cyanide, etc.
AcylationAcyl chloride, anhydrideAmide
AlkylationAlkyl halideSecondary/Tertiary Amine
Buchwald-Hartwig CouplingAryl halide, Pd catalystDi- or Tri-arylamine
Electrophilic Aromatic Substitutione.g., Br₂, FeBr₃Substituted Aniline

Conclusion and Future Research Perspectives

Summary of Current Academic-Industrial Understanding of 5-Fluoro-2-(2-methylcyclohexyl)aniline

Direct academic or industrial understanding of this compound is presently nonexistent in public-domain literature. The compound is not listed in major chemical databases with associated experimental data, nor is it mentioned in patents or research articles. Our understanding must, therefore, be extrapolated from the well-established chemistry of related aniline (B41778) derivatives.

Aniline and its derivatives are foundational in the production of a vast array of industrial chemicals, including polymers, dyes, and pharmaceuticals. wikipedia.orgresearchgate.net The introduction of a fluorine atom onto the aniline ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance bioavailability and target affinity. nih.govnih.gov Similarly, the cyclohexyl group is often incorporated to increase steric bulk and lipophilicity.

Based on these general principles, it can be hypothesized that this compound would possess properties making it a candidate for investigation in materials science or as a pharmaceutical intermediate. However, without empirical data, its specific characteristics remain speculative.

Remaining Challenges and Knowledge Gaps in Research on this compound

The primary challenge and knowledge gap for this compound is its very existence as a characterized substance. The following points detail the specific areas where research is needed:

Synthesis: There is no established synthetic route for this compound. Developing a regioselective synthesis would be the first significant hurdle. bath.ac.uk Challenges would likely involve controlling the substitution pattern on the aniline ring and potentially the stereochemistry of the methylcyclohexyl group.

Physicochemical Properties: All fundamental properties of this compound are unknown. Experimental determination of its melting point, boiling point, solubility, pKa, and spectroscopic data (NMR, IR, MS) is required.

Chemical Reactivity: The reactivity of the aniline nitrogen and the aromatic ring, influenced by the electronic effects of the fluorine and the steric hindrance of the methylcyclohexyl group, has not been studied. preprints.org

Biological Activity: The potential biological effects of this compound are entirely unexplored. Its structural motifs suggest possibilities for various interactions with biological systems, but these are purely hypothetical.

Toxicity and Metabolic Stability: A significant challenge in the development of aniline-containing compounds is their potential for metabolic activation to toxic species. nih.gov The metabolic fate of this compound is a critical unknown.

Emerging Methodologies for Compound Research Applicable to this compound

Recent advancements in chemical research offer powerful tools to address the knowledge gaps for uncharacterized compounds like this compound.

Advanced Synthesis Techniques: Modern synthetic organic chemistry provides a range of methods that could be adapted for the synthesis of this target molecule. Techniques such as transition-metal-catalyzed C-H functionalization could offer novel and efficient routes to create the specific substitution pattern. bath.ac.ukuva.nl Additionally, methods for the synthesis of substituted anilines from readily available starting materials like cyclohexanones are continually being developed. bohrium.com

Computational Chemistry: In the absence of experimental data, computational methods can provide valuable initial insights. aaai.org Density functional theory (DFT) and other quantum chemical methods can be used to predict molecular geometry, electronic properties, and spectroscopic signatures. arxiv.org Machine learning models are also emerging as powerful tools for predicting a wide range of chemical and biological properties for uncharacterized molecules, which could help to prioritize experimental work. nih.govnih.gov

High-Throughput Screening: Should the compound be synthesized, high-throughput screening methods could rapidly assess its potential biological activity against a wide range of targets, accelerating the discovery of any potential applications in drug discovery.

Advanced Analytical Techniques: A suite of modern analytical methods would be essential for the definitive characterization of the compound. ijpsjournal.com Techniques such as 2D NMR spectroscopy, X-ray crystallography, and high-resolution mass spectrometry would provide unambiguous structural confirmation. researchgate.net Advanced chromatographic techniques would be crucial for purification and analysis. researchgate.net

Interdisciplinary Research Opportunities Involving this compound

The structural features of this compound suggest several avenues for interdisciplinary research, should the compound become available.

Medicinal Chemistry: The combination of a fluorinated aromatic ring and a bulky aliphatic substituent is common in pharmacologically active compounds. nih.gov This molecule could serve as a scaffold or intermediate for the synthesis of new therapeutic agents. Research in this area would involve collaboration between synthetic chemists, pharmacologists, and biochemists to explore its potential as an anticancer, anti-inflammatory, or antiviral agent. nih.gov The aniline moiety itself is a "structural alert" for potential toxicity, and investigating this aspect would be a key interdisciplinary challenge. nih.govacs.org

Materials Science: Aniline derivatives are precursors to polyanilines, a class of conducting polymers. rsc.orgresearchgate.net The specific substituents on this compound could impart unique properties to a resulting polymer, such as altered solubility, processability, or electronic characteristics. This would create research opportunities for chemists and materials scientists to explore its use in sensors, electronic devices, or as a corrosion inhibitor. emerald.com

Chemical Biology: If the compound shows interesting biological activity, it could be developed into a chemical probe to study biological pathways. This would involve collaborations between chemists and biologists to understand its mechanism of action and its interactions with cellular targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.